(R)-N-((R)-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a phosphanyl group, a methoxyphenyl group, and a sulfinamide group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Grignard reagents, which react with aldehydes or ketones to form alcohols . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes purification steps such as crystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a ligand in transition-metal catalysis, facilitating various organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the synthesis of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphanyl group can coordinate with metal centers, influencing catalytic activity and reaction pathways . Additionally, the sulfinamide group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine: This compound shares structural similarities with ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide but differs in its functional groups and overall reactivity.
4-Methoxyamphetamine: Another compound with a methoxy group, but with different pharmacological properties and applications.
Uniqueness
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is unique due to its combination of a phosphanyl group and a sulfinamide group, which imparts distinct chemical reactivity and potential for diverse applications in catalysis, medicinal chemistry, and material science.
Properties
Molecular Formula |
C27H42NO2PS |
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Molecular Weight |
475.7 g/mol |
IUPAC Name |
N-[(R)-(2-ditert-butylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C27H42NO2PS/c1-25(2,3)31(26(4,5)6)23-15-13-12-14-22(23)24(28(10)32(29)27(7,8)9)20-16-18-21(30-11)19-17-20/h12-19,24H,1-11H3/t24-,32?/m1/s1 |
InChI Key |
MPOMNJAUMBQMDT-IFIVVKAWSA-N |
Isomeric SMILES |
CC(C)(C)P(C1=CC=CC=C1[C@@H](C2=CC=C(C=C2)OC)N(C)S(=O)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C(C2=CC=C(C=C2)OC)N(C)S(=O)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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